4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene

Catalog No.
S13009483
CAS No.
819871-68-6
M.F
C13H13Cl
M. Wt
204.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzen...

CAS Number

819871-68-6

Product Name

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene

IUPAC Name

4-chloro-1-ethynyl-2-(3-methylbut-2-enyl)benzene

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

InChI

InChI=1S/C13H13Cl/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3

InChI Key

YQOUFKBEKZJYPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Cl)C#C)C

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and an ethynyl group. The molecular formula is C13H13ClC_{13}H_{13}Cl, and it features a benzene ring substituted with a chloro group and an ethynyl group at the para position, as well as a branched alkenyl side chain. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals.

Typical of compounds containing alkenes and alkynes:

  • Electrophilic Addition Reactions: The alkyne group can undergo electrophilic addition with halogens or hydrogen halides, resulting in the formation of vinyl halides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, leading to new derivatives.
  • Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions (e.g., Sonogashira coupling) to form more complex structures.

The synthesis of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene may involve several steps:

  • Preparation of the Ethynyl Group: Starting from 4-chlorobenzaldehyde, the ethynyl group can be introduced through a reaction with acetylene using a suitable catalyst.
  • Formation of the Alkenyl Side Chain: The branched alkenyl chain can be synthesized via alkylation reactions or through the use of Grignard reagents.
  • Final Coupling: The final compound can be obtained through coupling reactions that combine the ethynyl and alkenyl components.

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene has potential applications in various domains:

  • Agricultural Chemicals: Due to its possible antifungal properties, it could be developed as a fungicide.
  • Pharmaceuticals: Its structural characteristics may lend themselves to development as a therapeutic agent, particularly in oncology.

Several compounds share structural similarities with 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-4-benzoylacetyleneContains a benzoyl group instead of an alkenyl chainExhibits different reactivity due to carbonyl presence
4-EthynyltolueneSimilar ethynyl group but lacks chlorineOften used in organic synthesis
4-ChlorophenylacetyleneContains only one aromatic ringKnown for its use in polymer chemistry

These compounds highlight the versatility of the ethynyl functional group while demonstrating how variations in substituents can influence chemical behavior and applications.

Polyfunctional aromatic compounds have driven innovations in organic synthesis since the 19th century, with early examples like naphthalene derivatives laying the groundwork for understanding substituent effects on reactivity. The mid-20th century saw systematic studies on directing group interactions in electrophilic substitution, enabling precise functionalization of benzene rings. A pivotal advancement emerged in 2005 with the discovery of 1-oxo-1H-phenalene-2,3-dicarbonitrile, a polycyclic system demonstrating unprecedented oxidative nucleophilic aromatic substitution (SNAr H) reactivity. This breakthrough highlighted how strategic placement of electron-withdrawing groups and π-conjugated systems could unlock novel reaction pathways, a principle directly applicable to designing derivatives like 4-chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene.

Modern developments emphasize modularity, as seen in microbial biosynthesis platforms engineered to produce aromatic precursors such as p-coumaric acid through co-culture systems. These biological approaches complement traditional synthetic methods, expanding access to structurally diverse aromatics. The integration of halogen atoms into these frameworks, as exemplified by the chloro substituent in the target compound, further enhances their utility in cross-coupling reactions and materials science.

Significance of Halogen-Substituted Ethynylbenzenes in Organic Synthesis

Halogen-substituted ethynylbenzenes occupy a critical niche in synthetic chemistry due to their dual reactivity: the ethynyl group participates in cycloadditions and metal-catalyzed couplings, while the halogen atom serves as a directing group and leaving site. For 4-chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene, this combination enables sequential functionalization. The chloro group at the para position electronically activates the ring for electrophilic substitution while remaining amenable to displacement via SNAr mechanisms under basic conditions.

The ethynyl moiety’s role is exemplified in click chemistry applications, where it undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages—a reaction widely used in bioconjugation and polymer chemistry. When paired with the 3-methylbut-2-en-1-yl side chain, the molecule gains additional steric bulk and potential for Diels-Alder reactions, making it a versatile dienophile. Catalytic methods for synthesizing such compounds, including halogen exchange reactions and palladium-mediated couplings, have been refined through patents and mechanistic studies.

Table 1: Key Reactivity Features of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene

FeatureRole in SynthesisExample Reaction
Chloro SubstituentDirects electrophilic substitution; SNAr siteNitration at meta position
Ethynyl GroupClick chemistry substrateCuAAC with azides
Alkenyl Side ChainDiels-Alder dienophileCycloaddition with dienes

XLogP3

4.7

Exact Mass

204.0705781 g/mol

Monoisotopic Mass

204.0705781 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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